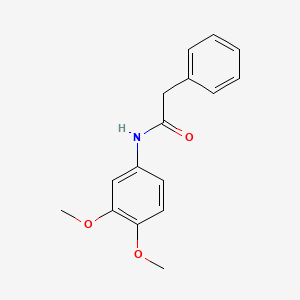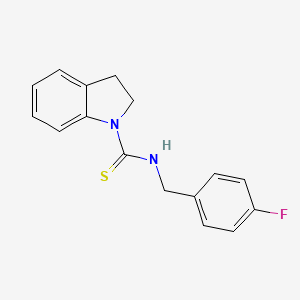
N-(4-fluorobenzyl)-1-indolinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorobenzyl)-1-indolinecarbothioamide, also known as YL-0919, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. YL-0919 belongs to the class of indoline carbothioamide compounds, which have been found to possess various biological activities such as anti-inflammatory, antioxidant, and anticancer properties.
科学研究应用
N-(4-fluorobenzyl)-1-indolinecarbothioamide has been found to possess various biological activities, which make it a potential candidate for the development of new drugs. Some of the scientific research applications of N-(4-fluorobenzyl)-1-indolinecarbothioamide are:
1. Anti-inflammatory activity: N-(4-fluorobenzyl)-1-indolinecarbothioamide has been shown to possess potent anti-inflammatory activity in various animal models. It inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
2. Antioxidant activity: N-(4-fluorobenzyl)-1-indolinecarbothioamide has been found to possess strong antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
3. Anticancer activity: N-(4-fluorobenzyl)-1-indolinecarbothioamide has been shown to possess potent anticancer activity against various cancer cell lines. It induces cell cycle arrest and apoptosis in cancer cells, which makes it a potential candidate for the development of new anticancer drugs.
作用机制
The exact mechanism of action of N-(4-fluorobenzyl)-1-indolinecarbothioamide is not fully understood. However, it has been proposed that N-(4-fluorobenzyl)-1-indolinecarbothioamide exerts its biological activities by modulating various signaling pathways such as NF-κB, MAPK, and PI3K/Akt. N-(4-fluorobenzyl)-1-indolinecarbothioamide inhibits the activation of these pathways, which leads to the inhibition of pro-inflammatory cytokine production, oxidative stress, and cancer cell proliferation.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-1-indolinecarbothioamide has been shown to produce various biochemical and physiological effects, which are summarized below:
1. Inhibition of pro-inflammatory cytokine production: N-(4-fluorobenzyl)-1-indolinecarbothioamide inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
2. Reduction of oxidative stress: N-(4-fluorobenzyl)-1-indolinecarbothioamide reduces oxidative stress by scavenging free radicals and inhibiting lipid peroxidation.
3. Induction of cell cycle arrest and apoptosis: N-(4-fluorobenzyl)-1-indolinecarbothioamide induces cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of cancer cell proliferation.
实验室实验的优点和局限性
N-(4-fluorobenzyl)-1-indolinecarbothioamide has several advantages and limitations for lab experiments, which are discussed below:
Advantages:
1. High yield and purity: The synthesis of N-(4-fluorobenzyl)-1-indolinecarbothioamide is easy and can be carried out under mild conditions. The yield of the final product is high, and the purity can be further increased by recrystallization.
2. Potent biological activities: N-(4-fluorobenzyl)-1-indolinecarbothioamide possesses potent anti-inflammatory, antioxidant, and anticancer activities, which make it a potential candidate for the development of new drugs.
3. Low toxicity: N-(4-fluorobenzyl)-1-indolinecarbothioamide has been found to have low toxicity in animal models, which makes it a safe compound for further development.
Limitations:
1. Lack of clinical studies: Although N-(4-fluorobenzyl)-1-indolinecarbothioamide has shown promising results in animal studies, there is a lack of clinical studies to confirm its therapeutic potential in humans.
2. Limited knowledge of mechanism of action: The exact mechanism of action of N-(4-fluorobenzyl)-1-indolinecarbothioamide is not fully understood, which makes it difficult to optimize its therapeutic potential.
3. Limited availability: N-(4-fluorobenzyl)-1-indolinecarbothioamide is not widely available, which makes it difficult to conduct large-scale studies.
未来方向
N-(4-fluorobenzyl)-1-indolinecarbothioamide has shown promising results in various scientific research applications. Some of the future directions for the development of N-(4-fluorobenzyl)-1-indolinecarbothioamide are:
1. Optimization of synthesis method: The synthesis method of N-(4-fluorobenzyl)-1-indolinecarbothioamide can be optimized to increase the yield and purity of the final product.
2. Clinical studies: Clinical studies can be conducted to confirm the therapeutic potential of N-(4-fluorobenzyl)-1-indolinecarbothioamide in humans.
3. Mechanistic studies: Mechanistic studies can be conducted to elucidate the exact mechanism of action of N-(4-fluorobenzyl)-1-indolinecarbothioamide, which can help in optimizing its therapeutic potential.
4. Formulation development: N-(4-fluorobenzyl)-1-indolinecarbothioamide can be formulated into different dosage forms such as tablets, capsules, and injections for better therapeutic efficacy.
Conclusion:
N-(4-fluorobenzyl)-1-indolinecarbothioamide is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. It possesses potent anti-inflammatory, antioxidant, and anticancer activities, which make it a potential candidate for the development of new drugs. Although there is a lack of clinical studies to confirm its therapeutic potential in humans, N-(4-fluorobenzyl)-1-indolinecarbothioamide has shown promising results in various scientific research applications. Further studies are required to optimize its therapeutic potential and develop it into a clinically useful drug.
合成方法
The synthesis of N-(4-fluorobenzyl)-1-indolinecarbothioamide involves the reaction of 4-fluorobenzylamine with indoline-1-carbothioamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out under mild conditions, and the yield of the final product is high. The purity of N-(4-fluorobenzyl)-1-indolinecarbothioamide can be further increased by recrystallization.
属性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2,3-dihydroindole-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2S/c17-14-7-5-12(6-8-14)11-18-16(20)19-10-9-13-3-1-2-4-15(13)19/h1-8H,9-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGSCUWJRHJVCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=S)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-2,3-dihydro-1H-indole-1-carbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,4-dimethoxy-N'-({[(4-methylphenyl)thio]acetyl}oxy)benzenecarboximidamide](/img/structure/B5692495.png)
![2-[3-(1H-imidazol-1-yl)propyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5692500.png)
![di-tert-butyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate](/img/structure/B5692509.png)
![N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5692514.png)
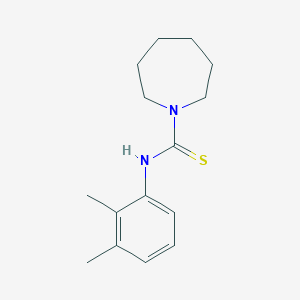
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methoxyaniline](/img/structure/B5692530.png)
![2-[(2-chlorobenzyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5692540.png)
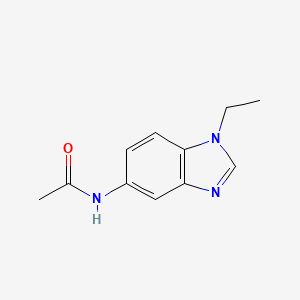

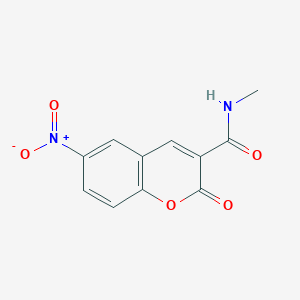
![methyl 4-chloro-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B5692587.png)
